2,4-Dihydroxypyrimidine-5-carboxamide

Descripción general

Descripción

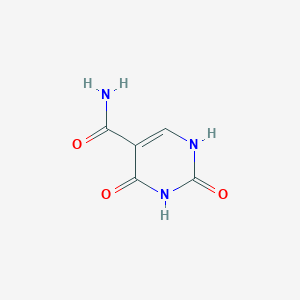

2,4-Dihydroxypyrimidine-5-carboxamide is a pyrimidine derivative that has garnered attention due to its unique chemical properties and potential applications in various fields. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound, specifically, is characterized by hydroxyl groups at positions 2 and 4 and a carboxamide group at position 5.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxypyrimidine-5-carboxamide typically involves the reaction of 2,4-dihydroxypyrimidine with a suitable carboxamide precursor. One common method includes the use of formamide under controlled conditions to introduce the carboxamide group at the 5-position of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dihydroxypyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus oxychloride can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2,4-dioxopyrimidine-5-carboxamide, while reduction could produce 2,4-diaminopyrimidine-5-carboxamide .

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound serves as a crucial building block for synthesizing more complex pyrimidine derivatives, which are essential in various chemical applications.

- Reactivity : It can undergo oxidation, reduction, and substitution reactions, allowing for the creation of various derivatives with potentially enhanced properties.

Biology

- Antimicrobial Properties : Research indicates that derivatives of 2,4-dihydroxypyrimidine-5-carboxamide exhibit antimicrobial activities against several strains of bacteria and fungi. For instance, studies have shown notable inhibition against E. coli and S. aureus with varying minimum inhibitory concentrations (MICs) .

- Antiviral Activity : The compound has demonstrated potential as an antiviral agent. It has been tested against viruses such as Zika and Dengue, showing effective inhibition at low concentrations .

Medicine

- Therapeutic Potential : Ongoing research is focused on its potential as a therapeutic agent for various diseases, including cancer and viral infections. Certain derivatives have shown promising anticancer activity with low IC50 values in cellular assays .

- HIV Integrase Inhibition : Specific derivatives have been identified as potent inhibitors of HIV integrase, showcasing significant activity in preclinical models .

Case Studies

- Antimicrobial Activity : A study evaluated various pyrimidine derivatives against microbial strains such as Klebsiella pneumoniae and Candida albicans, highlighting the effectiveness of certain derivatives derived from this compound in inhibiting growth at concentrations below 256 µg/mL .

- Cancer Research : Another study focused on the anticancer properties of pyrimidine derivatives synthesized from this compound. The results indicated significant cytotoxicity against multiple cancer cell lines with IC50 values indicating strong efficacy .

- HIV Research : The compound's derivatives were tested for their ability to inhibit HIV replication in vitro. Results showed low nanomolar activity against HIV integrase in the presence of serum, demonstrating their potential as therapeutic agents in HIV treatment .

Mecanismo De Acción

The mechanism of action of 2,4-Dihydroxypyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit the activity of enzymes involved in nucleotide synthesis, thereby affecting cell proliferation and survival .

Comparación Con Compuestos Similares

2,4-Dihydroxypyrimidine-5-carboxylic acid: This compound is similar in structure but contains a carboxylic acid group instead of a carboxamide group.

2,4-Diaminopyrimidine-5-carboxamide: This derivative has amino groups at positions 2 and 4 instead of hydroxyl groups.

Uniqueness: 2,4-Dihydroxypyrimidine-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity.

Actividad Biológica

2,4-Dihydroxypyrimidine-5-carboxamide (also known as 2,4-DHPCA) is a pyrimidine derivative with significant biological activity that has garnered attention in various fields, including medicinal chemistry and agricultural sciences. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, antiviral effects, and potential applications in drug discovery.

Chemical Structure and Properties

The molecular formula of 2,4-DHPCA is C₅H₄N₂O₄, with a molecular weight of 156.10 g/mol. The compound features two hydroxyl groups at the 2 and 4 positions and a carboxamide group at the 5 position of the pyrimidine ring. This unique arrangement contributes to its various biological activities and interactions within biological systems .

Antimicrobial Activity

Research indicates that 2,4-DHPCA exhibits notable antimicrobial properties . Studies have shown its efficacy against a range of microorganisms, making it a candidate for further exploration in antimicrobial drug development. The compound's mechanism of action appears to involve disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Antiviral Properties

Another area of interest is the antiviral activity of 2,4-DHPCA. A study highlighted its potential as an antiviral agent against RNA viruses, particularly the Sendai virus. The compound was part of a library synthesized for screening antiviral properties and demonstrated promising results in initial evaluations . This suggests that 2,4-DHPCA may serve as a scaffold for the development of new antiviral drugs.

Case Studies and Research Findings

Several case studies have documented the biological activity of 2,4-DHPCA:

- Antiviral Screening : In a study focusing on antiviral compounds against RNA viruses, various derivatives of 2-substituted-4,5-dihydroxypyrimidine-6-carboxamides were synthesized and screened. Some compounds showed significant activity against the Sendai virus, indicating that structural modifications could enhance antiviral efficacy .

- Inhibition Studies : A comparative analysis with other pyrimidine derivatives revealed that 2,4-DHPCA exhibited lower toxicity levels while maintaining effective biological activity. For instance, compounds derived from this structure were tested for their inhibitory effects on various enzymes linked to viral replication .

- Pharmacokinetic Profile : The pharmacokinetic characteristics of related compounds have been studied extensively. For example, one study reported favorable absorption rates and minimal toxicity in animal models when derivatives were administered at specific dosages . This information is crucial for assessing the safety and efficacy of potential therapeutic applications.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of compounds related to 2,4-DHPCA:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 4-Hydroxypyrimidine-5-carboxamide | 0.68 | Contains only one hydroxyl group |

| 2-Methylpyrimidine-4,6(1H,5H)-dione | 0.53 | Methyl group substitution alters reactivity |

| 2-Aminopyrimidine-5-carboxylic acid | 0.75 | Amino group introduces basic properties |

| 2-Hydroxypyrimidine-5-carboxylic acid | 0.90 | Similar hydroxyl positioning but lacks carboxamide |

| Methyl 4-hydroxypyrimidine-5-carboxylate | 0.84 | Methyl ester modifies solubility characteristics |

This table illustrates how variations in functional groups influence both chemical behavior and biological activity .

Propiedades

IUPAC Name |

2,4-dioxo-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O3/c6-3(9)2-1-7-5(11)8-4(2)10/h1H,(H2,6,9)(H2,7,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZMIWYJRKUBQCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20477977 | |

| Record name | 5-aminocarbonyl-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1074-97-1 | |

| Record name | 5-aminocarbonyl-uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20477977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.